4-Ethyloxane-4-carbonitrile 4-Ethyloxane-4-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17643585
InChI: InChI=1S/C8H13NO/c1-2-8(7-9)3-5-10-6-4-8/h2-6H2,1H3
SMILES:
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol

4-Ethyloxane-4-carbonitrile

CAS No.:

Cat. No.: VC17643585

Molecular Formula: C8H13NO

Molecular Weight: 139.19 g/mol

* For research use only. Not for human or veterinary use.

4-Ethyloxane-4-carbonitrile -

Specification

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
IUPAC Name 4-ethyloxane-4-carbonitrile
Standard InChI InChI=1S/C8H13NO/c1-2-8(7-9)3-5-10-6-4-8/h2-6H2,1H3
Standard InChI Key ZCHZIIANKHNNPP-UHFFFAOYSA-N
Canonical SMILES CCC1(CCOCC1)C#N

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-ethyloxane-4-carbonitrile is C₈H₁₃NO, with a molecular weight of 139.19 g/mol. Its IUPAC name derives from the oxane ring substituted with an ethyl group and a nitrile (-C≡N) at the 4-position. The compound’s stereoelectronic profile differs significantly from its 2-ethyl isomer due to the spatial arrangement of substituents, which may influence reactivity and intermolecular interactions.

Table 1: Comparative Structural Features of Oxane Derivatives

Compound NameMolecular FormulaSubstituent PositionsKey Functional Groups
4-Ethyloxane-4-carbonitrileC₈H₁₃NO4-ethyl, 4-cyanoNitrile, Ether
2-Ethyloxane-4-carbonitrileC₈H₁₃NO2-ethyl, 4-cyanoNitrile, Ether
TetrahydrofuranC₄H₈ONoneEther

The nitrile group introduces strong dipole moments and hydrogen-bonding capabilities, while the ethyl substituent may sterically hinder certain reactions or enhance hydrophobic interactions.

Synthetic Pathways and Challenges

  • Cyclization Reactions: Formation of the oxane ring via acid-catalyzed cyclization of diols, followed by nitrile introduction through nucleophilic substitution or cyanation.

  • Claisen Condensation: Adaptation of methods used for trifluoroacetyl-containing oxanes (e.g., ethyl 4,4,4-trifluoroacetoacetate synthesis) .

Key challenges include regioselective placement of the ethyl group at the 4-position and avoiding isomerization during synthesis. Catalytic systems employing transition metals or organocatalysts might improve selectivity but require empirical validation.

Physicochemical Properties

While experimental data for 4-ethyloxane-4-carbonitrile is absent, properties can be inferred from its 2-ethyl analog and computational models:

  • Boiling Point: Estimated at 180–190°C (cf. 2-ethyl isomer: ~129°C ).

  • Solubility: Moderate polarity suggests solubility in polar aprotic solvents (e.g., THF, DMF) but limited aqueous solubility.

  • Stability: The nitrile group may confer resistance to hydrolysis under neutral conditions but susceptibility to strong acids/bases.

Table 2: Predicted Physicochemical Properties

Property4-Ethyloxane-4-carbonitrile2-Ethyloxane-4-carbonitrile
Molecular Weight (g/mol)139.19139.19
LogP (Octanol-Water)1.2–1.51.0–1.3
Dipole Moment (Debye)~3.8~3.5

Research Gaps and Future Directions

  • Synthetic Optimization: Development of regioselective methods for 4-ethyl substitution.

  • Spectroscopic Characterization: NMR, IR, and mass spectral data to confirm structure.

  • Biological Screening: Evaluation of antimicrobial, anticancer, or enzyme-inhibitory potential.

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